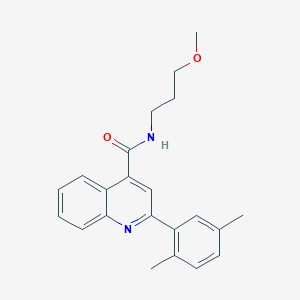

![molecular formula C17H18N2O2 B4775188 N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4775188.png)

N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide

Overview

Description

N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide is a chemical compound with the empirical formula C14H20ClN3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .

Molecular Structure Analysis

The molecular structure of N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide can be represented by the SMILES stringO=C (C1NCCC1)NC2=CC=CC (C (NCC)=O)=C2.Cl . The InChI key is VCBBWBLSIKTMPQ-UHFFFAOYSA-N .

Scientific Research Applications

Chemical Structure and Properties

“N-{3-[(ethylamino)carbonyl]phenyl}-2-methylbenzamide” is a type of benzamide . The molecular formula is C8H9NO, and it has a molecular weight of 135.1632 . The IUPAC Standard InChI is InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3, (H,9,10) .

Organic Synthesis

The compound has been used in the development of new techniques for the preparation of organic compounds . Catalytic processes are key to this innovation . The development of copper-based metal-organic frameworks to promote oxidative couplings has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .

Green Chemistry

The compound has been used in the development of greener solvents for the synthesis of metal-organic frameworks (MOFs) . MOFs are generally synthesized in toxic formamide solvents . Using greener solvents like N, N -Diethyl-3-methylbenzamide would lower production barriers and facilitate applications such as drug delivery .

Insect Repellent

N, N -Diethyl-3-methylbenzamide is also known as DEET, the most widely used insect repellent .

Pharmaceutical Applications

Amides are an essential structural unit in organic compounds with applications in pharmaceuticals . The compound can be synthesized by coupling aldehydes or alcohols with amines or formamides .

Agrochemical Applications

Amides also have applications in agrochemicals . The compound can be synthesized by coupling benzoic acids with N, N -dimethylformamide (DMF) and N, N -diethylformamide (DEF) .

Polymer Applications

Amides are also used in polymers . The compound can be synthesized by coupling benzoic acids with N, N -dimethylformamide (DMF) and N, N -diethylformamide (DEF) .

Heterogeneous Catalysis

The compound has been used in the development of copper-based metal-organic frameworks to promote oxidative couplings . This has allowed the synthesis of amides in a very effective manner . This methodology has been successfully applied to the unique preparation of the bioactive compound N, N -diethyl-3-methylbenzamide, with excellent performance (>99% conversion and 95% yield of pure isolated product) on a preparative scale .

Safety and Hazards

properties

IUPAC Name |

N-[3-(ethylcarbamoyl)phenyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c1-3-18-16(20)13-8-6-9-14(11-13)19-17(21)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUUOQZUADQQHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(ethylcarbamoyl)phenyl]-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

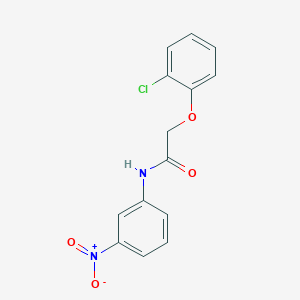

![5-{[(3-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775108.png)

![methyl ({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4775113.png)

![diethyl [(1-benzyl-1H-indol-3-yl)methylene]malonate](/img/structure/B4775117.png)

![N-(6-tert-butyl-3-{[(4-ethylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4775133.png)

![2-cyano-N-mesityl-3-{5-[(2-methylphenoxy)methyl]-2-furyl}acrylamide](/img/structure/B4775149.png)

![3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid](/img/structure/B4775169.png)

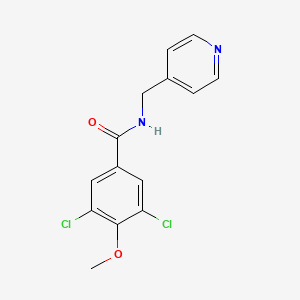

![methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4775197.png)

![4-cyano-5-{[2-cyano-3-(1-isopropyl-1H-indol-3-yl)acryloyl]amino}-N,N,3-trimethyl-2-thiophenecarboxamide](/img/structure/B4775203.png)

![methyl 4-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4775208.png)

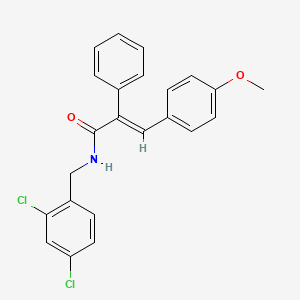

![N-(2,4-dichlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4775216.png)